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L-LEUCINE-N-T-BOC:H2O (13C6,15N)

Cat. No.: B1580013
M. Wt: 256.25
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Protected Amino Acid Derivatives in Synthetic and Analytical Methodologies

In the synthesis of peptides and other complex molecules, and in various analytical techniques, it is often necessary to selectively modify specific parts of a molecule. This is where protecting groups play a crucial role. A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting while other chemical modifications are being made elsewhere in the molecule. libretexts.org

Amino acids, the building blocks of proteins, possess at least two reactive functional groups: an amino group (-NH2) and a carboxylic acid group (-COOH). During peptide synthesis, it is essential to protect the amino group of one amino acid while its carboxyl group is coupled to the unprotected amino group of another. libretexts.org The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino functionality. nih.gov It is stable under many reaction conditions but can be easily removed with a mild acid, such as trifluoroacetic acid (TFA). chempep.com

The use of protected amino acid derivatives, such as Boc-protected amino acids, is fundamental to solid-phase peptide synthesis (SPPS), a cornerstone of modern biochemistry and drug discovery. nih.gov These derivatives are also vital in various analytical methods where controlled chemical reactions are required. chemscene.com

Specific Utility and Academic Relevance of L-LEUCINE-N-T-BOC:H2O (13C6,15N) as a Precision Research Tool

The compound L-LEUCINE-N-T-BOC:H2O (13C6,15N) represents the convergence of stable isotope labeling and protecting group chemistry, creating a highly specific and powerful research tool. isotope.com This molecule is a derivative of the essential amino acid L-leucine where all six carbon atoms have been replaced with the heavy isotope ¹³C, and the nitrogen atom has been replaced with ¹⁵N. sigmaaldrich.com Furthermore, the amino group is protected by a Boc group. isotope.com

This dual modification makes it exceptionally useful in quantitative proteomics and metabolic flux analysis. creative-proteomics.comlongdom.org In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing this labeled amino acid. longdom.org As the cells synthesize new proteins, they incorporate the heavy leucine (B10760876), effectively "tagging" their proteome. By comparing the mass spectra of proteins from different cell populations (e.g., healthy vs. diseased), researchers can precisely quantify changes in protein abundance. longdom.orgnih.gov

The Boc protection allows for its use as a building block in the chemical synthesis of specific peptides or proteins that are isotopically labeled. nih.gov This enables detailed structural and functional studies of these biomolecules using techniques like NMR. The known isotopic purity and mass shift provide a clear and unambiguous signal, making it an invaluable internal standard for absolute quantification in mass spectrometry-based studies. oup.com

Detailed Research Findings

The utility of isotopically labeled amino acids like L-leucine is well-documented in the scientific literature. For instance, studies on muscle protein turnover and branched-chain amino acid metabolism have utilized ¹³C and ¹⁵N labeled leucine to trace its incorporation into and release from muscle tissue, providing insights into protein synthesis and degradation rates under various physiological and pathological conditions. sigmaaldrich.com

In cancer research, stable isotope tracing with labeled amino acids has been instrumental in understanding how tumor cells reprogram their metabolism to support rapid growth. nih.gov By tracking the fate of ¹³C and ¹⁵N from labeled glutamine and other amino acids, scientists can map the altered metabolic pathways in cancer cells, identifying potential therapeutic targets. nih.gov

The development of advanced analytical techniques, particularly high-resolution mass spectrometry, has further enhanced the power of stable isotope tracing. springernature.com These instruments can readily distinguish between the labeled and unlabeled forms of molecules, allowing for precise quantification and the elucidation of complex metabolic networks. springernature.com

Data Tables

Table 1: Properties of L-LEUCINE-N-T-BOC:H2O (13C6,15N)

PropertyValue
Synonyms Boc-L-leucine, Boc-Leu-OH
Molecular Weight 256.25
Labeled CAS Number 202406-45-9
Unlabeled CAS Number 200936-87-4
Chemical Purity ≥98%
Isotopic Enrichment ¹³C, 97-99%; ¹⁵N, 97-99%
Applications Biomolecular NMR, Proteomics

This data is compiled from publicly available information for the specified compound. isotope.comeurisotop.com

Properties

Molecular Weight

256.25

Purity

98%

Origin of Product

United States

Methodologies for the Synthesis and Isotopic Enrichment of Leucine Derivatives

Strategies for Site-Specific and Uniform 13C and 15N Isotopic Incorporation into Amino Acid Scaffolds

The introduction of stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), into amino acid structures is a cornerstone of modern biochemical research. chempep.com These non-radioactive isotopes serve as powerful tracers, enabling the detailed study of metabolic pathways, protein turnover, and molecular interactions without the safety concerns associated with radioactive materials. chempep.comcreative-proteomics.com Strategies for isotopic incorporation can be broadly categorized into uniform and site-specific labeling.

Uniform labeling involves the replacement of all atoms of a particular element with its stable isotope, for example, creating [U-¹³C]-leucine. chempep.com This is often achieved through biological methods where microorganisms are cultured in media containing the isotopically enriched precursors. researchgate.net In contrast, site-specific labeling, also known as selective labeling, targets specific atomic positions within the amino acid. chempep.comukisotope.com This approach provides more granular information and is particularly valuable for techniques like nuclear magnetic resonance (NMR) spectroscopy to probe specific structural features or reaction mechanisms. ukisotope.commdpi.com

Chemical synthesis offers precise control over the placement of isotopic labels. chempep.com For instance, the synthesis of L-leucine selectively labeled with ¹³C or deuterium (B1214612) in its diastereotopic methyl groups has been achieved with high stereocontrol using a combination of enzymatic and chemical methods. rsc.org One such method involves the hydrolysis and reductive amination of a 2-keto ester, where the stereogenic center at C-2 is created with complete stereocontrol. rsc.org Furthermore, enzymatic reductive amination of α-keto acids is a versatile method for incorporating isotopes like ²H, ¹⁵N, and ¹³C at the α-position of amino acids. mdpi.com

Cell-free protein synthesis systems have also emerged as a powerful tool for site-specific isotopic labeling, offering the advantage of being free from isotope scrambling issues that can occur in in vivo systems. nih.gov This technique has been successfully used to label specific residues within a protein, such as threonine and serine, by providing the corresponding ¹⁵N-labeled amino acids in the reaction mixture. nih.gov

Chemical Synthesis and Protection of Leucine (B10760876) with N-tert-Butoxycarbonyl (Boc) Group

The chemical synthesis of L-leucine derivatives often requires the use of protecting groups to prevent unwanted side reactions at the amino group. The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis and other organic transformations due to its stability under various conditions and its ease of removal under mild acidic conditions. numberanalytics.comorganic-chemistry.org

Stereoselective Synthesis Approaches for L-Leucine Derivatives

Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules like L-leucine. Several stereoselective strategies have been developed to produce L-leucine derivatives with high enantiomeric purity. One approach involves the use of chiral auxiliaries, such as Evans' auxiliaries, to direct the stereochemical outcome of key reactions. rsc.org For example, the alkylation of a propionylated Evans' auxiliary with labeled iodomethane (B122720) can be used to establish the stereogenic center at C-4 of leucine. rsc.org

Another powerful technique is the diastereoselective conjugate addition of a labeled organocopper reagent to a crotonate tethered to a chiral sultam. rsc.org This method has been shown to be highly efficient in producing [5-¹³C]-L-leucine with excellent diastereoselectivity. rsc.org Enzymatic methods also play a crucial role in stereoselective synthesis. For instance, Fe(II)/α-ketoglutarate-dependent dioxygenases have been utilized for the stereoselective hydroxylation of N-substituted L-leucine derivatives. researchgate.net

Integration of Boc Protection for Downstream Applications

The Boc protecting group is integral to many synthetic routes involving amino acids. Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comchemicalbook.com This reaction forms a stable carbamate (B1207046), effectively masking the nucleophilicity of the amino group. numberanalytics.com

The versatility of the Boc group lies in its compatibility with a wide range of reaction conditions, allowing for subsequent chemical modifications at other parts of the molecule. For example, in solid-phase peptide synthesis (SPPS), the Boc group protects the α-amino group of the growing peptide chain while coupling reactions occur at the carboxyl terminus. The Boc group can then be selectively removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be added to the sequence. This iterative process enables the controlled synthesis of complex peptides and proteins.

Beyond peptide synthesis, Boc-protected leucine derivatives are valuable intermediates in the synthesis of various pharmaceuticals and bioactive molecules. guidechem.com The Boc group can be used to modify the physicochemical properties of the amino acid, such as its solubility and stability, which can be crucial for drug development.

Analytical Characterization of Labeled and Protected Leucine Intermediates (excluding basic properties)

A suite of analytical techniques is employed to confirm the structure and purity of isotopically labeled and Boc-protected leucine intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. ¹H NMR can confirm the presence of the Boc group, with its characteristic signal from the nine equivalent protons of the tert-butyl group. chemicalbook.com For isotopically labeled compounds, ¹³C-NMR and ¹⁵N-NMR are used to verify the position and enrichment of the ¹³C and ¹⁵N isotopes, respectively. chempep.com

Mass spectrometry (MS) is another indispensable technique. It provides information about the molecular weight of the compound, confirming the successful incorporation of the Boc group and the isotopic labels. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the synthesized molecule.

Infrared (IR) spectroscopy can also be used to identify the presence of key functional groups. The carbamate group of the Boc-protected amino acid will show characteristic stretching frequencies.

Assessment of Isotopic Purity and Enrichment in L-LEUCINE-N-T-BOC:H2O (13C6,15N) Preparations

Ensuring high isotopic purity and accurately determining the level of enrichment are critical for the successful application of isotopically labeled compounds. chempep.com The isotopic enrichment refers to the percentage of the labeled isotope present in the molecule above its natural abundance. chempep.com

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for assessing isotopic enrichment. nih.govphysiology.org In these techniques, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. By comparing the abundance of the ion containing the heavy isotope to the ion with the light isotope, the isotopic enrichment can be precisely calculated. For instance, a gas chromatographic/triple-stage quadrupole mass spectrometric (GC/MS/MS) method has been developed for measuring very low levels of enrichment of labeled L-leucine. nih.gov

For highly enriched samples, it is also important to assess the isotopic purity, which refers to the proportion of molecules that contain the desired isotopic label at the specified position(s). chempep.com This can also be determined using mass spectrometry by analyzing the isotopic distribution of the molecular ion peak.

The following table provides a hypothetical example of the data that would be generated during the assessment of isotopic purity and enrichment for a batch of L-LEUCINE-N-T-BOC:H2O (¹³C₆,¹⁵N).

ParameterMethodResult
Isotopic Enrichment (¹³C) GC-MS99 atom % ¹³C
Isotopic Enrichment (¹⁵N) GC-MS98 atom % ¹⁵N
Chemical Purity HPLC>99%
¹H NMR Conforms to structureConsistent with the structure of N-Boc-L-leucine, showing the characteristic tert-butyl protons.
¹³C NMR Confirms ¹³C labeling patternShows enrichment at all six carbon positions of the leucine moiety.
Mass Spectrometry (m/z) ESI-MS[M+H]⁺ peak corresponds to the calculated mass of the fully labeled compound.

This rigorous analytical process ensures that the synthesized L-LEUCINE-N-T-BOC:H2O (¹³C₆,¹⁵N) meets the high standards required for its intended research applications.

Role in Advanced Chemical Biology and Biomolecular Synthesis

Precursor in the Synthesis of Isotopically Labeled Peptides and Proteins

L-Leucine-N-t-Boc:H₂O (¹³C₆,¹⁵N) is a fundamental building block for the synthesis of peptides and proteins that are uniformly labeled at specific leucine (B10760876) residues. This isotopic enrichment is invaluable for a range of biophysical and proteomic studies, allowing for the precise tracking and analysis of leucine-containing molecules. The use of stable isotope-labeled amino acids is a key strategy in quantitative proteomics and in studies of protein metabolism and structure. chempep.comphoenixpeptide.comnih.gov

Integration into Solid-Phase Peptide Synthesis (SPPS) for Labeled Peptide Generation

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. The Boc protection strategy, one of the classical approaches in SPPS, relies on the use of the acid-labile tert-butyloxycarbonyl (Boc) group to temporarily protect the α-amino group of the amino acid. peptide.comgenome.jp

The integration of L-Leucine-N-t-Boc:H₂O (¹³C₆,¹⁵N) into Boc-SPPS follows a standard protocol. The process begins with the C-terminal amino acid anchored to an insoluble resin support. nih.gov The synthesis proceeds in cycles of deprotection and coupling. In each cycle, the Boc protecting group of the resin-bound amino acid or peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA). peptide.com The newly exposed amino group is then coupled with the carboxyl group of the incoming Boc-protected amino acid, in this case, Boc-(¹³C₆,¹⁵N)-L-leucine. This coupling reaction is facilitated by activating agents. After the coupling step, the resin is washed to remove excess reagents and byproducts. This cycle is repeated to elongate the peptide chain. genome.jp The use of the monohydrate form of Boc-L-leucine is common in Boc SPPS. nih.gov

The resulting peptide, containing one or more (¹³C₆,¹⁵N)-labeled leucine residues, can then be cleaved from the resin and deprotected to yield the final isotopically labeled product. This method allows for the site-specific incorporation of the labeled leucine at any desired position in the peptide sequence.

Reagent/MethodPurpose in SPPS with Boc-(¹³C₆,¹⁵N)-L-leucine
Boc Protecting Group Temporarily protects the α-amino group of the labeled leucine.
Trifluoroacetic Acid (TFA) Removes the Boc group to allow for peptide chain elongation. peptide.com
Solid Support (Resin) Provides an insoluble anchor for the growing peptide chain. nih.gov
Activating Agents Facilitate the formation of the amide bond between the labeled leucine and the peptide chain.

Applications in Solution-Phase Peptide Synthesis

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for certain peptide sequences that are challenging for solid-phase methods. nih.gov In solution-phase synthesis, the reactions are carried out in a homogenous solution, and the intermediate products are isolated and purified after each step.

The strategy for using L-Leucine-N-t-Boc:H₂O (¹³C₆,¹⁵N) in solution-phase synthesis also relies on the principles of amino and carboxyl group protection. f1000research.com To synthesize a dipeptide, for instance, the amino group of the labeled leucine would be protected with the Boc group, and the carboxyl group of the other amino acid would be protected, often as an ester. The two protected amino acids are then coupled in solution using a coupling agent. Following the reaction, the product is purified to remove unreacted starting materials and byproducts. The protecting groups are then removed to yield the final isotopically labeled dipeptide. This process can be extended to create longer peptides. The Boc/Bzl (benzyl) protection strategy is often preferred for solution-phase synthesis. nih.gov

Conformational and Interaction Studies of Labeled Peptides and Proteins

The primary motivation for synthesizing peptides with (¹³C₆,¹⁵N)-labeled leucine is to facilitate their study by Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful technique for determining the three-dimensional structure and dynamics of proteins and peptides in solution and in the solid state. chempep.comacs.orgresearchgate.net The incorporation of ¹³C and ¹⁵N isotopes enhances the sensitivity and resolution of NMR experiments. chempep.com

By labeling specific leucine residues, researchers can focus on particular regions of a protein. The unique NMR signals from the ¹³C and ¹⁵N nuclei in the labeled leucine act as probes, providing detailed information about the local chemical environment, protein conformation, and dynamics. springernature.comtechnologynetworks.com For instance, the chemical shifts of the ¹³C nuclei in the leucine side chain are sensitive to the local conformation and can be used to determine dihedral angles. bohrium.com

These labeled peptides are also instrumental in studying protein-protein and protein-ligand interactions. researchgate.net When a labeled peptide or protein binds to another molecule, changes in the NMR signals of the labeled leucine residues can be observed. These changes, known as chemical shift perturbations, can be used to map the binding interface and to determine the affinity of the interaction. researchgate.net

Building Block for Biosynthetic Studies of Leucine-Derived Natural Products

Beyond its use in the chemical synthesis of peptides, isotopically labeled leucine is a critical tool for studying the biosynthesis of natural products. Many complex natural products, particularly those produced by microorganisms and plants, are derived from amino acids. By feeding organisms with L-leucine labeled with stable isotopes, researchers can trace the metabolic fate of the leucine molecule and elucidate the biosynthetic pathways leading to these natural products. chempep.com

Tracer for Biosynthetic Pathway Elucidation in Microorganisms and Plants

Stable isotope tracing is a powerful technique for mapping metabolic pathways. nih.govnih.gov When a microorganism or plant is supplied with L-leucine fully labeled with ¹³C and ¹⁵N, the labeled atoms are incorporated into downstream metabolites. By analyzing the isotopic labeling patterns of the resulting natural products using techniques like mass spectrometry (MS) and NMR, the biosynthetic pathway can be reconstructed. springernature.comresearchgate.net

For example, this method has been used to study the biosynthesis of branched-chain amino acids in bacteria like Corynebacterium glutamicum. nih.gov In plants, stable isotope labeling has provided significant insights into the biosynthesis of a wide array of secondary metabolites. researchgate.net The use of labeled precursors allows researchers to confirm proposed biosynthetic pathways and to discover new enzymatic reactions and metabolic routes. acs.orgresearchgate.net For instance, studies using labeled leucine have helped to understand sterol biosynthesis in the protozoan parasite Leishmania mexicana and to investigate amino acid metabolism in developing plant embryos. nih.govmdpi.com

Organism TypeApplication of Labeled LeucineKey Findings
Bacteria Elucidation of branched-chain amino acid biosynthesis. nih.govConfirmation of metabolic pathways and discovery of new enzymes. researchgate.net
Plants Tracing the biosynthesis of secondary metabolites. researchgate.netUnderstanding complex metabolic networks and the origin of natural products. nih.gov
Protozoa Investigating sterol biosynthesis in Leishmania mexicana. mdpi.comRevealing the incorporation of the leucine skeleton into essential lipids.

Synthesis of Leucine-Containing Molecular Probes

Isotopically labeled leucine is also used as a building block for the synthesis of molecular probes designed to study specific biological processes. These probes are molecules that can be used to detect, visualize, or quantify a particular biological target, such as an enzyme or a receptor.

A common application is in the development of probes for studying enzyme activity. For example, a peptide substrate for a specific protease can be synthesized with a (¹³C₆,¹⁵N)-labeled leucine at the cleavage site. By monitoring the cleavage of this peptide using MS or NMR, the activity of the protease can be accurately quantified. Fluorescent probes for leucine aminopeptidase (B13392206) (LAP), an enzyme implicated in various diseases, have been developed by incorporating a leucine residue into a fluorogenic molecule. While these examples often use fluorescent tags, the principle extends to isotopic labels, where the change in the molecular weight upon enzymatic action can be detected by mass spectrometry.

Furthermore, peptides containing isotopically labeled leucine can serve as probes in NMR-based screening for drug discovery. researchgate.net Changes in the NMR spectrum of the labeled peptide upon addition of small molecules can indicate binding and help in the identification of potential drug candidates. The use of selectively labeled methyl groups of leucine, valine, and isoleucine is particularly advantageous for these screening methods. researchgate.net

Computational and Bioinformatic Approaches in Labeled Leucine Research

Computational Modeling and Simulation of Metabolic Networks with Isotopic Tracers

The core of modern systems biology lies in the ability to create mathematical models that simulate the complex, dynamic nature of metabolic networks. embopress.org Isotopic tracers like L-Leucine labeled with both Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) are instrumental in this field. When cells are supplied with a labeled substrate such as ¹³C₆,¹⁵N-leucine, the isotopes are incorporated into the cellular machinery, distributing throughout the metabolic network. rsc.org This process allows researchers to track the movement of atoms through various biochemical reactions.

Computational modeling, specifically ¹³C-Metabolic Flux Analysis (¹³C-MFA), quantifies the rates (fluxes) of intracellular reactions. rsc.orgnih.gov The process involves several key steps:

Network Reconstruction: A detailed map of relevant metabolic pathways is constructed, defining all known biochemical reactions, their stoichiometry, and the carbon and nitrogen transitions involved.

Tracer Experiment Design: The choice of isotopic tracer is critical. Using a dually labeled substrate like ¹³C₆,¹⁵N-leucine provides simultaneous information on both carbon and nitrogen metabolism, offering a more comprehensive view of cellular physiology. nih.gov This co-labeling strategy can resolve the operational modes of various biosynthetic pathways. nih.gov

Model Simulation: The model simulates how the ¹³C and ¹⁵N atoms from the labeled leucine (B10760876) are distributed across different metabolites over time. This simulation generates predicted isotopic labeling patterns based on an initial set of assumed flux values. mdpi.com

Flux Estimation: The computationally predicted labeling patterns are compared against the actual patterns measured experimentally. The model then iteratively adjusts the flux values until the simulated data provides the best possible fit to the experimental data, revealing the most likely in vivo reaction rates. mdpi.com

This integrated approach of experimental labeling and computational modeling provides a quantitative snapshot of the integrated network response to various stimuli or genetic modifications. embopress.org It moves beyond static measurements of component concentrations to capture the functional dynamics of the metabolic network in motion. embopress.orgnih.gov

Data Processing and Statistical Analysis of Isotopic Enrichment Data from MS and NMR Experiments

Following the administration of an isotopic tracer, the analytical challenge is to precisely measure the resulting isotopic enrichment in various biomolecules. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose. rsc.org L-LEUCINE-N-T-BOC:H2O (¹³C₆,¹⁵N) is designed for applications in biomolecular NMR and proteomics, which rely heavily on these analytical methods. isotope.comisotope.com

Mass Spectrometry (MS): MS is widely used to analyze the mass isotopomer distribution (MID) of metabolites. A metabolite with a specific number of carbon atoms can exist in various forms (isotopomers) depending on how many ¹³C atoms it incorporates. mdpi.com MS separates these by their mass-to-charge ratio, providing data on the fraction of molecules that contain zero, one, two, or more heavy isotopes. This raw data must be corrected for the natural abundance of stable isotopes to determine the true level of enrichment from the tracer.

Nuclear Magnetic Resonance (NMR): While MS provides information on the number of heavy atoms in a molecule, NMR can provide positional information, identifying which specific atoms within a molecule are labeled. mdpi.com This level of detail can be crucial for distinguishing between different metabolic pathways that may produce the same metabolite but with a different arrangement of atoms.

The data generated from these experiments is often complex and requires significant processing and statistical analysis.

Data Correction: Raw data is corrected for natural isotope abundance and potential measurement biases.

Isotopomer Distribution Analysis: The corrected MIDs are calculated for numerous metabolites.

Statistical Fitting: Sophisticated algorithms are used to find the set of metabolic fluxes that best explains the measured isotopic enrichment patterns. This involves minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the computational model. mdpi.com

Confidence Intervals: Statistical methods are applied to generate confidence intervals for each calculated flux, providing a measure of the precision and reliability of the estimate.

Through these rigorous data processing and analysis pipelines, researchers can transform complex spectral data into quantitative flux maps that illuminate the workings of cellular metabolism.

Development of Software Tools for Metabolic Flux Analysis and Proteomic Quantitation

The complexity of metabolic flux analysis has necessitated the development of specialized software packages. These tools provide integrated platforms for model construction, simulation, data analysis, and flux quantification, making the technology more accessible. nih.govmdpi.com The widespread adoption of MFA has been historically hindered by limited software availability and computational efficiency, but recent developments in open-source and more efficient platforms are changing the landscape. nih.gov

Several computational tools have been created to facilitate the analysis of data from isotopic labeling experiments. nih.govucdavis.edu These software packages differ in their underlying algorithms, programming language (e.g., Python, MATLAB), and specific applications, such as whether they are designed for steady-state or non-stationary isotopic analysis. nih.gov

Below is an interactive table summarizing some prominent software tools used in the field.

Software ToolPlatformKey FeaturesPrimary Application
INCA MATLABIsotopically non-stationary MFA (INST-MFA), parallel computing, comprehensive statistical analysis. ucdavis.eduQuantifying metabolic fluxes under non-steady-state conditions.
13CFLUX2 MATLABAdvanced modeling of carbon transitions, analysis of positional isotopomers. nih.govucdavis.eduDetailed flux analysis in central carbon metabolism.
FreeFlux PythonOpen-source, computationally efficient, designed for time-efficient nonstationary MFA. nih.govOvercoming computational bottlenecks in transient MFA. nih.gov
OpenFlux Open-SourceModeling software for ¹³C-based metabolic flux analysis. ucdavis.eduSteady-state metabolic flux analysis.
mfapy PythonOpen-source package for metabolic flux analysis. nih.govFlux estimation at isotopic steady state.
VistaFlux -Flux visualization software with pathway integration for Agilent MassHunter LC-MS data. ucdavis.eduData visualization and pathway mapping.

These tools are crucial for interpreting the data derived from tracers like ¹³C₆,¹⁵N-leucine, enabling researchers to perform complex calculations for both metabolic flux and quantitative proteomics (e.g., SILAC - Stable Isotope Labeling by Amino acids in Cell culture), where the labeled leucine is used to quantify protein synthesis and turnover.

Cheminformatics and Structural Predictions for Labeled Leucine Derivatives and Their Products

Cheminformatics applies computational methods to solve chemical problems, and it plays a vital role in understanding labeled compounds like L-LEUCINE-N-T-BOC:H2O (¹³C₆,¹⁵N). Public databases such as PubChem contain detailed computational and structural information for isotopically labeled molecules. nih.gov

For L-Leucine-¹³C₆, for example, cheminformatics provides:

Computed Descriptors: These include properties like the IUPAC Name ((2S)-2-amino-4-(¹³C)methyl(1,2,3,4,5-¹³C₅)pentanoic acid), InChI and InChIKey strings, molecular weight, and topological polar surface area. nih.gov These descriptors precisely define the molecule's structure and properties for computational use.

Structural Prediction: Three-dimensional conformer models can be generated, predicting the molecule's spatial arrangement. This is important for understanding how the labeled amino acid will be recognized and processed by enzymes and other cellular components.

Similarity Searching: Cheminformatic tools allow researchers to find similar compounds based on 2D structure or 3D conformation. nih.gov This can help in predicting the metabolic fate of a labeled compound by comparing it to known molecules.

When L-LEUCINE-N-T-BOC:H2O (¹³C₆,¹⁵N) is used in an experiment, the BOC (tert-butyloxycarbonyl) protecting group is typically removed to yield L-Leucine (¹³C₆,¹⁵N). This free-labeled amino acid is then incorporated into proteins or metabolized. Cheminformatics can predict the exact mass and isotopic signature of the resulting peptides and downstream metabolites. This predictive power is essential for designing MS and NMR experiments, as it allows scientists to know what signals to look for in the vast amount of data generated, greatly facilitating the identification and quantification of the products of labeled leucine metabolism.

Future Directions and Emerging Research Frontiers

Integration of Labeled Leucine (B10760876) Tracing with Multi-Omics Technologies (e.g., Fluxomics, Lipodomics)

The study of cellular metabolism is undergoing a significant transformation with the integration of stable isotope tracing, using compounds like L-Leucine-N-t-BOC:H2O (¹³C₆,¹⁵N), and various "multi-omics" technologies. This powerful combination allows for a more comprehensive and dynamic understanding of metabolic pathways and their regulation.

Fluxomics , which focuses on measuring the rates of metabolic reactions, is a primary beneficiary of labeled leucine tracing. By tracking the journey of the ¹³C and ¹⁵N isotopes from leucine, researchers can quantify the flux through various metabolic pathways. For example, the breakdown of leucine produces key metabolic intermediates that fuel the Krebs cycle and serve as building blocks for other molecules. The use of ¹³C₆-labeled leucine enables the precise measurement of these metabolic rates.

In parallel, lipidomics , the large-scale analysis of lipids, gains significant insights from labeled leucine. The carbon backbone of leucine can be used for the de novo synthesis of fatty acids and cholesterol. Tracing with ¹³C-labeled leucine allows scientists to monitor the production of these essential lipids, providing a clearer picture of how cellular processes influence lipid metabolism. youtube.com

The true power of this approach lies in the integration of data from fluxomics and lipidomics with other omics fields like proteomics (the study of proteins) and transcriptomics (the study of gene expression). This multi-omics strategy provides a holistic view of cellular function. For instance, researchers can now correlate changes in the expression of specific genes with alterations in metabolic fluxes and lipid profiles, all in response to a particular stimulus or in a disease state. nih.gov

Omics TechnologyInformation Gained with L-Leucine-¹³C₆,¹⁵NPotential Biological Insight
Fluxomics Quantifies the rate of leucine incorporation into central carbon metabolism.Determines leucine's contribution to cellular energy and biosynthetic pathways. nih.gov
Lipidomics Tracks the flow of ¹³C atoms from leucine into newly synthesized lipids.Elucidates the role of leucine as a precursor for lipid and cholesterol synthesis. youtube.com
Proteomics Measures the abundance of enzymes involved in leucine metabolism.Identifies key regulatory enzymes that control the flow of leucine through different pathways.
Transcriptomics Analyzes the expression levels of genes related to leucine transport and catabolism.Reveals how cells transcriptionally adapt to changes in leucine availability or demand.

Advancements in High-Throughput Isotope Tracing Methodologies

To meet the growing demand for analyzing large numbers of samples in metabolic research, significant strides are being made in the development of high-throughput isotope tracing methodologies. These advancements are focused on increasing the speed, efficiency, and accessibility of these powerful techniques. nih.govrsc.org

A key area of development is the automation of the experimental workflow. nih.gov This includes robotic systems for cell culturing, metabolite extraction, and sample preparation, which not only increase throughput but also enhance the reproducibility and reliability of the data.

On the analytical front, the continued evolution of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is enabling faster and more sensitive detection of isotopically labeled molecules. nih.govwiley.com These technologies allow researchers to analyze a broader range of metabolites from smaller sample sizes.

Furthermore, the development of sophisticated data analysis pipelines is crucial for handling the large and complex datasets generated by high-throughput experiments. nih.govbiorxiv.org These software tools automate the identification of labeled metabolites, the calculation of isotopic enrichment, and the modeling of metabolic fluxes, making these powerful techniques more accessible to a wider range of researchers. h1.corero.ch The combination of these advancements is positioning metabolic flux analysis as a core component of the "omics" toolkit. nih.gov

Novel Synthetic Strategies for Accessing More Complex Labeled Leucine Probes

While uniformly labeled leucine, such as L-Leucine-¹³C₆,¹⁵N, is a valuable tool, the next frontier in metabolic research lies in the development of more complex and specialized labeled leucine probes. These novel probes will enable researchers to ask more specific and nuanced questions about metabolic pathways.

One area of focus is the synthesis of selectively labeled leucine , where isotopes are placed at specific positions within the molecule. rsc.orgtandfonline.com This allows for the tracing of specific atoms through a reaction, providing a more detailed understanding of the underlying biochemical mechanisms.

Another exciting development is the creation of multi-isotopically labeled leucine , which incorporates different isotopes (e.g., ¹³C, ¹⁵N, and deuterium) into a single molecule. These multi-labeled probes can provide even more detailed information about the flow of atoms through complex metabolic networks.

Furthermore, researchers are exploring the synthesis of functionalized leucine probes . nih.govacs.org These probes have a reporter molecule, such as a fluorescent tag, attached to the labeled leucine. This allows for the visualization and tracking of leucine uptake and metabolism in living cells and organisms. The development of these advanced probes often relies on innovative synthetic chemistry, including chemoenzymatic methods that combine the best of chemical and biological synthesis. rsc.org

Potential in Mechanistic Studies of Disease Pathogenesis and Therapeutic Target Identification (focus on fundamental mechanisms)

The application of stable isotope tracing with labeled leucine is providing profound insights into the fundamental mechanisms of various diseases and is becoming an invaluable tool for identifying new therapeutic targets. nih.govisotope.com By tracing the metabolic fate of leucine in disease models, scientists can uncover the metabolic reprogramming that underlies disease progression. nih.gov

In the field of cancer research , it is well-established that many tumors exhibit altered metabolism, often showing an increased dependence on branched-chain amino acids like leucine. nih.gov Labeled leucine tracing can be used to:

Quantify the extent to which tumors use leucine for growth and proliferation.

Pinpoint the specific enzymes and pathways in leucine metabolism that are critical for tumor survival, thereby identifying them as potential drug targets. nih.gov

Evaluate the metabolic response of tumors to various cancer therapies. springernature.com

Similarly, in the study of neurodegenerative diseases , there is growing evidence of metabolic dysfunction. Labeled leucine tracing can help to:

Uncover how the metabolism of essential amino acids like leucine is altered in neurons and other brain cells during disease.

Investigate the link between metabolic changes and the processes of neuronal damage and death.

In the context of metabolic diseases like diabetes and obesity, leucine plays a crucial role in regulating insulin (B600854) signaling and energy balance. nih.gov Isotope tracing studies can shed light on how leucine metabolism is dysregulated in these conditions and can help to identify strategies to restore metabolic homeostasis.

The insights gained from these mechanistic studies are crucial for the development of novel therapeutic approaches that target the metabolic vulnerabilities of diseased cells.

Disease AreaApplication of Labeled Leucine TracingPotential for Therapeutic Target Identification
Cancer Tracing the contribution of leucine to anabolic processes like protein and lipid synthesis in cancer cells. nih.govIdentifying enzymes in the leucine metabolic pathway that are essential for tumor growth and could be targeted by novel therapies. nih.gov
Neurodegenerative Diseases Investigating how leucine metabolism is altered in the brain and its impact on neuronal function and survival. isotope.comIdentifying metabolic pathways that can be modulated to protect neurons from degeneration.
Metabolic Disorders Studying the role of leucine in insulin secretion, glucose metabolism, and lipid synthesis in conditions like diabetes and obesity. nih.govDeveloping therapeutic strategies that target leucine metabolism to improve metabolic health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for producing L-Leucine-N-t-Boc:H₂O (¹³C₆,¹⁵N) with high isotopic purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing isotope-labeled precursors (e.g., ¹³C₆,¹⁵N-L-leucine) during coupling steps. To ensure isotopic fidelity, use anhydrous conditions and monitor reaction efficiency via LC-MS at each synthesis stage . Post-synthesis, reverse-phase HPLC with gradient elution (e.g., water/acetonitrile with 0.1% TFA) is recommended for purification. Isotopic purity (>98%) should be confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Q. How can researchers validate the suitability of this compound as an internal standard (ISTD) in quantitative proteomics?

  • Methodological Answer : Validate co-elution and ion suppression effects by spiking the labeled compound into biological matrices (e.g., cell lysates) and comparing retention times/signal intensities with unlabeled analogs. Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protocols to ensure metabolic incorporation rates match natural abundance leucine. Calibration curves spanning 3–4 orders of magnitude should demonstrate linearity (R² > 0.99) .

Q. What are the critical parameters for maintaining stability during storage and handling?

  • Methodological Answer : Store lyophilized material at -80°C under argon to prevent hydrolysis of the t-Boc group. For aqueous stock solutions, adjust pH to 3.0–4.0 (using acetic acid) and aliquot to minimize freeze-thaw cycles. Monitor degradation via periodic LC-MS analysis, focusing on deprotection (loss of t-Boc) and oxidation byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic flux data when using ¹³C₆,¹⁵N-L-leucine in isotope tracing experiments?

  • Methodological Answer : Contradictions often arise from incomplete isotopic equilibration or isotopic dilution in cell media. Perform time-course experiments to determine the optimal labeling duration (e.g., 24–48 hours for mammalian cells). Use GC-MS or LC-HRMS to quantify label incorporation into downstream metabolites (e.g., ketoisocaproate). Normalize data to intracellular leucine pool size, measured via amino acid analyzers .

Q. What experimental designs mitigate interference from cross-talk between isotopic labels in multiplexed proteomic workflows?

  • Methodological Answer : Employ spectral library matching (e.g., DIA/SWATH) to distinguish isotopic envelopes. For TMT/iTRAQ multiplexing, use MS³ fragmentation to reduce ratio compression. Validate label specificity by analyzing single-label controls and applying correction factors for natural ¹³C/¹⁵N abundance .

Q. How can time-resolved studies using this compound be integrated with dynamic models of protein turnover?

  • Methodological Answer : Combine pulse-chase labeling with kinetic modeling (e.g., using SAAM-II software). Sample at multiple time points (e.g., 0, 2, 6, 24 hours) and quantify label incorporation via targeted PRM (Parallel Reaction Monitoring) assays. Fit data to compartmental models accounting for synthesis/degradation rates, and validate with cycloheximide-treated controls .

Methodological Frameworks for Research Design

  • Evaluating Feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs. For example, ensure isotopic labeling protocols align with biosafety guidelines (Ethical) and address gaps in metabolic pathway analysis (Novel/Relevant) .
  • Troubleshooting Data Contradictions : Use root-cause analysis (RCA) frameworks to isolate variables such as isotopic impurity, matrix effects, or instrument calibration drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.